molecular formula C28H23N3O3S2 B15028006 9-methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15028006
M. Wt: 513.6 g/mol
InChI Key: AGWGVSCGLONYDG-QJOMJCCJSA-N
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Description

9-methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. Its molecular structure is characterized by a pyridopyrimidinone core, a common scaffold in many pharmaceutical agents, which is functionalized with a (Z)-configured rhodanine-based moiety. This specific architecture is designed to interact with the ATP-binding site of various protein kinases, a class of enzymes critical for cellular signaling processes. Compounds featuring the rhodanine ring have been extensively investigated for their diverse biological activities, including potent inhibitory effects on kinases implicated in cancer and inflammatory diseases source . The presence of the (Z)-[4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl group is a key pharmacophore that facilitates strong binding affinity. This reagent serves as a crucial intermediate or a reference standard for researchers exploring structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets. It is an invaluable tool for in vitro biochemical assays and cell-based studies aimed at understanding disease mechanisms and identifying new therapeutic candidates. Supplied with comprehensive analytical data including HPLC and mass spectrometry to ensure identity and purity, this compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H23N3O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H23N3O3S2/c1-18-10-12-21(13-11-18)34-25-22(26(32)30-15-6-7-19(2)24(30)29-25)17-23-27(33)31(28(35)36-23)16-14-20-8-4-3-5-9-20/h3-13,15,17H,14,16H2,1-2H3/b23-17-

InChI Key

AGWGVSCGLONYDG-QJOMJCCJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Core Structure Substituents Biological Activity / Notes Reference
Target Compound Pyrido-pyrimidinone + thiazolidinone 9-methyl, 4-methylphenoxy, (Z)-thiazolidinone-5-ylidene methyl, 2-phenylethyl Not explicitly reported; inferred potential for kinase inhibition due to thioxo-thiazolidinone moiety
2-(Allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} Pyrido-pyrimidinone + thiazolidinone Allylamino at position 2, 1-phenylethyl on thiazolidinone Higher lipophilicity due to allylamino group; possible enhanced membrane permeability
5-(1,3-Benzodioxol-5-ylmethylene)-3-[4-(4-methoxyphenylmethylamino)butyl]-2-thioxo-thiazolidin-4-one Thiazolidinone 1,3-benzodioxole, 4-methoxyphenylmethylamino-butyl Demonstrated anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 assay)
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo-pyrimidinone + thiazolidinone Pyrazole core, phenyl substituent on thiazolidinone Moderate anti-inflammatory activity (35% inhibition at 50 µM)

Key Observations:

The 2-phenylethyl chain on the thiazolidinone ring (target compound) versus the 1-phenylethyl group in ’s analogue could lead to differences in steric hindrance and π-π interactions .

Thioxo-Thiazolidinone Moieties: All compounds share a 2-thioxo-4-oxo-thiazolidinone group, which is critical for hydrogen bonding with biological targets (e.g., kinases or inflammatory enzymes) . The (Z)-configuration of the exocyclic double bond in the target compound (confirmed via NOESY in analogous enamine systems ) ensures optimal spatial alignment for target engagement.

Synthetic Challenges: Yields for thiazolidinone-containing compounds are often low (e.g., 10% for compound 9a in ) due to steric constraints during cyclization . The target compound’s synthesis likely faces similar challenges.

Physicochemical and Spectral Comparisons

Table 2: Spectral Data and Physicochemical Properties

Compound Key Spectral Features (NMR, HRMS) Melting Point/Decomposition Solubility Trends Reference
Target Compound Expected δ 7.5–8.2 ppm (pyrido-pyrimidinone protons); HRMS m/z ~600 (calc. for C₃₁H₂₅N₃O₃S₂) Not reported Low aqueous solubility (lipophilic)
Compound 9a () δ 7.61 ppm (HC=C), HRMS m/z 457.1256 (C₂₃H₂₅N₂O₄S₂) 170–229°C (decomp.) Soluble in DMSO, chloroform
Methyl (Z)-2-((4-chlorophenyl)amino)... δ 3.48 ppm (OCH₃), HRMS confirmed C₂₉H₂₂ClN₃O₃ >300°C Insoluble in polar solvents

Insights:

  • The target compound’s lipophilicity (logP > 3 predicted) aligns with analogues in Table 2, suggesting challenges in bioavailability without formulation aids.
  • Thermal stability varies significantly: Decomposition temperatures correlate with conjugation extent (e.g., compound 9a decomposes earlier due to less rigid structure vs. ’s stable fused-ring system).

Q & A

Q. How can the Z-configuration of the thiazolidinone moiety be confirmed experimentally?

The Z-configuration is critical for stereochemical accuracy. Use X-ray crystallography to resolve the spatial arrangement of substituents around the double bond. For example, in similar compounds, single-crystal X-ray analysis confirmed stereochemistry with mean C–C bond deviations of 0.002 Å and R-factors <0.05 . Alternatively, NMR coupling constants (e.g., 3JHH^3J_{H-H}) between adjacent protons on the double bond can indicate Z/E isomerism. Cross-validate with NOESY to detect spatial proximity of substituents .

Q. What purification methods are effective for isolating this compound after synthesis?

Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 3:7 to 1:1) to separate polar byproducts. For crystallization, ethanol-DMF mixtures (e.g., 8:2) yield high-purity crystals due to differential solubility of the product and impurities. Confirm purity via HPLC (>95% area under the curve) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .

Q. How can researchers validate the compound’s structure post-synthesis?

Combine FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) with 1H^1H/13^{13}C NMR for backbone assignment. For example, aromatic protons in the pyridopyrimidinone core resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.3–2.6 ppm. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ within 3 ppm error) .

Advanced Research Questions

Q. What computational methods predict tautomeric equilibria in the thiazolidinone-pyridopyrimidinone system?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomeric forms. Compare Gibbs free energies to identify the most stable tautomer. Solvent effects (e.g., DMSO) can be incorporated via polarizable continuum models (PCM) . Validate with experimental 1H^1H NMR shifts in deuterated solvents .

Q. How can contradictory bioactivity data in different assay systems be resolved?

Contradictions often arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Design counter-screens using orthogonal assays:

  • Enzyme-based assays (e.g., IC₅₀ against recombinant targets).
  • Cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells).
  • Membrane permeability studies (e.g., PAMPA or Caco-2 models). Cross-reference with molecular docking to assess binding mode consistency across systems .

Q. What synthetic strategies optimize regioselectivity in the pyridopyrimidinone ring formation?

Use microwave-assisted synthesis to enhance reaction control. For example, cyclocondensation at 120°C for 20 minutes under inert atmosphere reduces side reactions. Lewis acids (e.g., ZnCl₂) can direct regioselectivity by coordinating to electron-rich sites. Monitor intermediates via LC-MS to adjust stoichiometry dynamically .

Q. How do substituents on the phenyl group (e.g., 4-methylphenoxy) influence electronic properties?

Perform Hammett analysis by synthesizing analogs with substituents of varying σ values (e.g., -NO₂, -OCH₃). Measure UV-Vis spectra to correlate substituent effects with π→π* transitions. Cyclic voltammetry reveals redox potentials linked to electron-donating/withdrawing groups. Correlate findings with DFT-calculated HOMO/LUMO energies .

Contradiction Analysis and Experimental Design

Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolic stability (e.g., microsomal assays).
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites.
  • Dose-response alignment : Ensure in vivo dosing matches in vitro effective concentrations. Example: A trifluoromethyl analog showed poor in vivo efficacy due to rapid glucuronidation, resolved by modifying the substituent .

Q. What controls are essential to validate target engagement in mechanistic studies?

  • Negative controls : Use structurally similar but inactive analogs (e.g., methyl-to-ethyl substitutions).
  • Genetic controls : CRISPR knockouts of the target gene/protein.
  • Competitive binding assays : Titrate with a known inhibitor (e.g., IC₅₀ shifts).
  • Off-target screening : Profile against related enzymes (e.g., kinase panels) .

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